

An In-depth Technical Guide to the Structure and Stereochemistry of Cupreine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupreine*

Cat. No.: *B190981*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupreine, a naturally occurring cinchona alkaloid and a significant metabolite of quinine, possesses a complex molecular architecture characterized by multiple stereocenters.^{[1][2]} This technical guide provides a comprehensive overview of the structure and stereochemistry of **cupreine**, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides a thorough stereochemical analysis, and outlines key experimental protocols for its isolation, synthesis, and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the intricate aspects of this important biomolecule.

Core Structure and Chemical Identity

Cupreine, with the chemical formula $C_{19}H_{22}N_2O_2$, is a diastereomer of cupreidine and is structurally analogous to quinine, differing by the presence of a hydroxyl group at the 6' position of the quinoline ring instead of a methoxy group.^{[2][3]} This phenolic hydroxyl group is crucial for its role as a bifunctional organocatalyst in various asymmetric syntheses.^[3]

The core structure of **cupreine** consists of a quinoline moiety linked to a quinuclidine ring through a hydroxymethyl bridge. The systematic IUPAC name for **cupreine** is 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol.^[2]

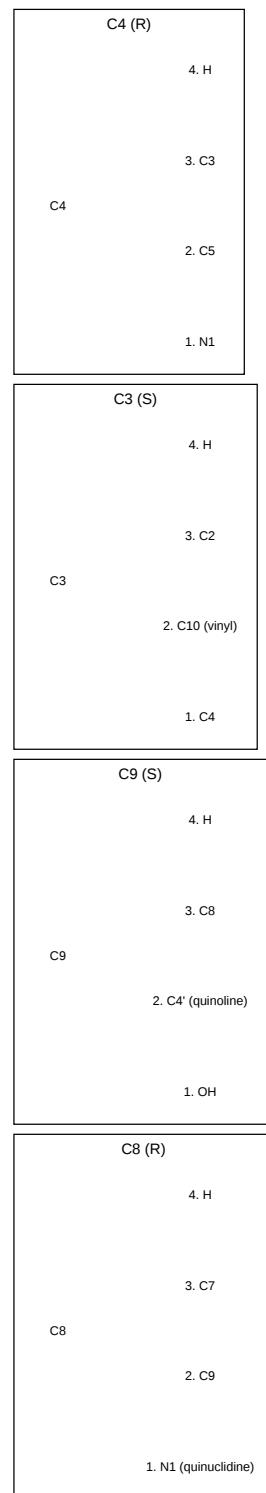
Physicochemical Properties

A summary of the key physicochemical properties of **cupreine** is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

Property	Value	References
Molecular Formula	$C_{19}H_{22}N_2O_2$	[2]
Molecular Weight	310.4 g/mol	[2]
Melting Point	>171°C (decomposes)	
pKa	6.57	
Specific Rotation $[\alpha]D$	-176° (c=unknown, in methanol at 17°C)	
Solubility	Soluble in methanol and DMSO (slightly).	

Table 1: Physicochemical Properties of **Cupreine**

Stereochemistry

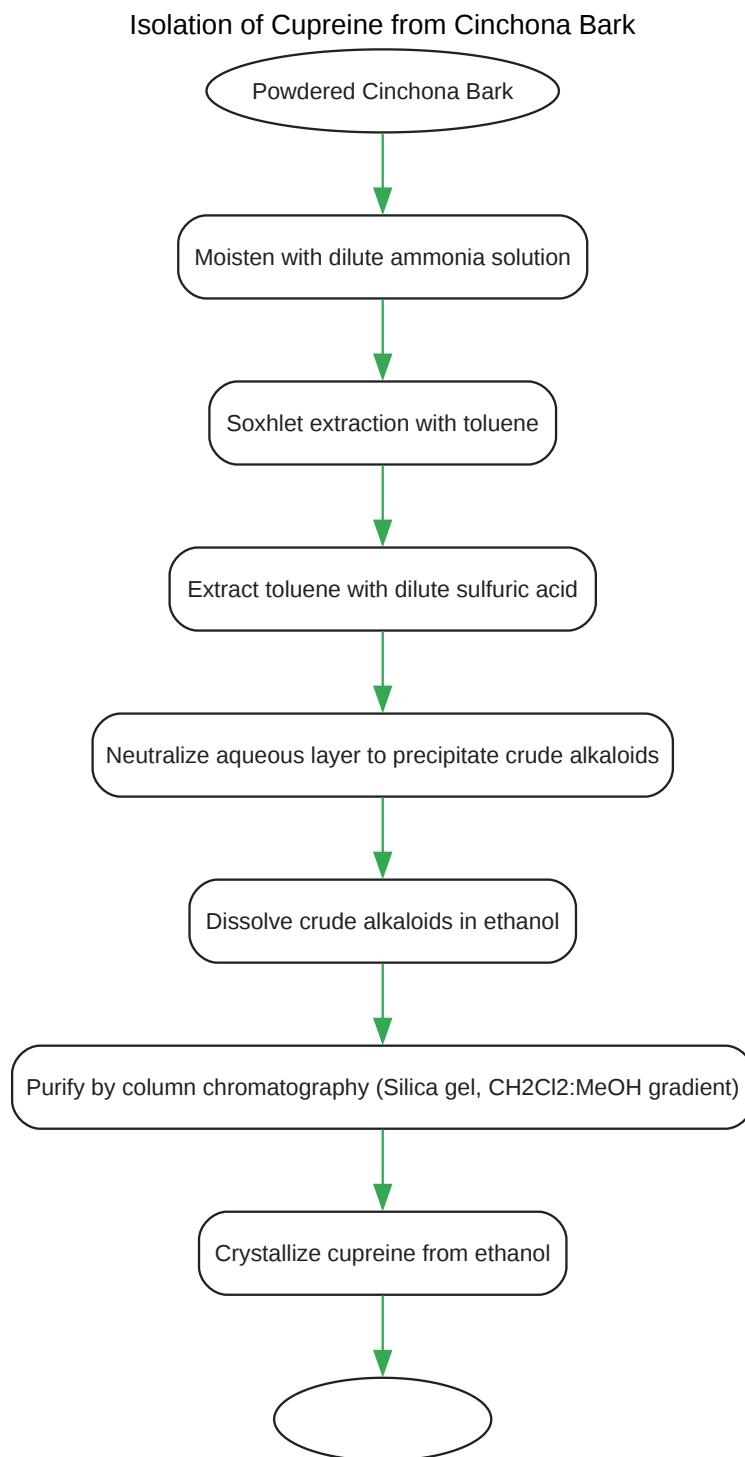

The stereochemistry of **cupreine** is complex, featuring five chiral centers that define its three-dimensional structure and its enantioselective catalytic activity. The absolute configuration of these stereocenters is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Assignment of Stereocenters

The IUPAC name, 4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, explicitly defines the stereochemistry at each chiral center. A detailed breakdown of the priority assignments for each center is crucial for a complete understanding of its spatial arrangement.

A visual representation of the priority assignments for the chiral centers is provided below.

Cupreine Stereocenter Priority Assignment


[Click to download full resolution via product page](#)Figure 1. Cahn-Ingold-Prelog Priority Assignments for **Cupreine**'s Chiral Centers

Experimental Protocols

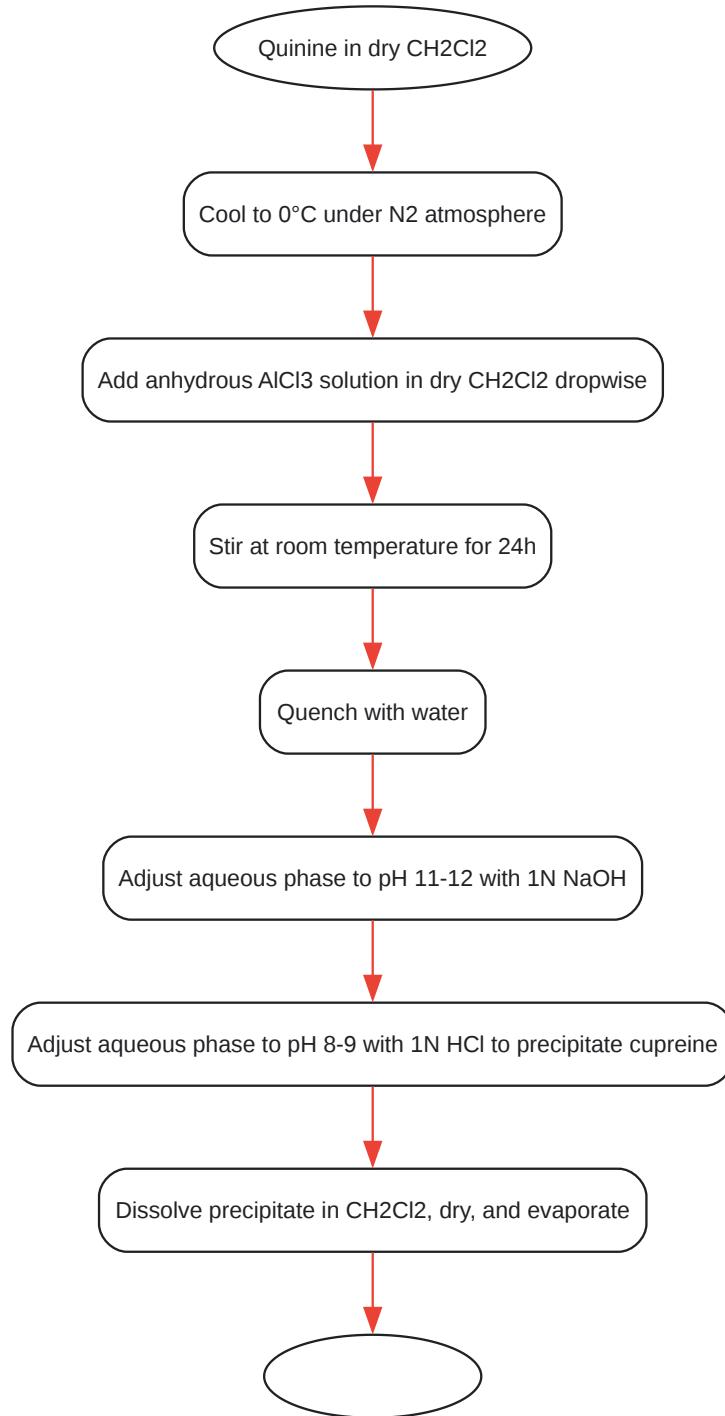
This section provides detailed methodologies for the isolation, synthesis, and characterization of **cupreine**, designed to be a practical guide for laboratory professionals.

Isolation from Natural Sources

Cupreine can be isolated from the bark of species such as *Remijia pedunculata*. A general procedure for the extraction and purification of cinchona alkaloids is outlined below.

[Click to download full resolution via product page](#)

Figure 2. General Workflow for the Isolation and Purification of **Cupreine**


Protocol Details:

- Preparation of Plant Material: Air-dry and finely powder the bark of the Cinchona species.
- Alkaloid Extraction: Moisten the powdered bark with a dilute solution of sodium hydroxide or ammonia to liberate the free alkaloids. Extract the moistened powder with an organic solvent such as toluene or dichloromethane in a Soxhlet apparatus for several hours.
- Acid-Base Extraction: Concentrate the organic extract and then extract the alkaloids into an aqueous solution of dilute sulfuric acid. The alkaloids will form water-soluble salts.
- Precipitation: Basify the acidic aqueous solution with sodium hydroxide or ammonia to a pH of approximately 9-10 to precipitate the crude alkaloids.
- Purification: The crude alkaloid mixture can be purified using column chromatography on silica gel or alumina, eluting with a solvent system such as dichloromethane/methanol with a small percentage of ammonia.
- Crystallization: The fractions containing **cupreine** are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent like ethanol to yield pure **cupreine**.

Synthesis via Demethylation of Quinine

Cupreine can be synthesized by the demethylation of the more abundant quinine. A common method involves the use of Lewis acids like aluminum trichloride.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Synthesis of Cupreine from Quinine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Demethylation of Quinine Using Anhydrous Aluminium Trichloride | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 2. Cupreine | C19H22N2O2 | CID 92792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.itb.ac.id [journals.itb.ac.id]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of Cupreine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190981#cupreine-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com